molecular formula C9H10O3 B1313828 2-(Methoxymethyl)benzoic acid CAS No. 88550-19-0

2-(Methoxymethyl)benzoic acid

Cat. No. B1313828
CAS RN: 88550-19-0
M. Wt: 166.17 g/mol
InChI Key: SZBJAHPVWKIPIU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzoic acid is a solid compound with a CAS Number of 88550-19-0 . It has a molecular weight of 166.18 and a linear formula of C9H10O3 . It is primarily located in the cytoplasm of cells .


Synthesis Analysis

The synthesis of 2-(Methoxymethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .


Molecular Structure Analysis

The 2-(Methoxymethyl)benzoic acid molecule contains a total of 22 bonds . There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The reaction mechanism involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)benzoic acid is a solid at room temperature . In its solid form, 2-methoxybenzoic acid is slightly soluble in water and has weak acidity .

Scientific Research Applications

Polyaniline Doping

  • Polymer Science Application : Benzoic acid and its derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline, a conducting polymer. This doping process enhances the polymer's conductivity, demonstrating a potential application in advanced technological materials (Amarnath & Palaniappan, 2005).

Luminescent Properties

  • Materials Chemistry Application : The luminescent properties of lanthanide complexes can be influenced by benzoic acid derivatives. Studies show that substituents on the benzoic acid structure, such as methoxy groups, can significantly affect the photophysical properties of these complexes, suggesting applications in lighting and display technologies (Sivakumar et al., 2010).

Crystal Engineering

  • Supramolecular Chemistry Application : Benzoic acid derivatives have been explored for their role in forming hydrogen-bonded dimers and networks in crystal engineering. These structures are crucial for developing new materials with specific properties, indicating the potential of 2-(Methoxymethyl)benzoic acid in the design of novel supramolecular systems (Kohmoto et al., 2009).

Safety And Hazards

2-(Methoxymethyl)benzoic acid causes skin irritation and serious eye damage . It causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Future Directions

The future directions of 2-(Methoxymethyl)benzoic acid could involve further exploration of its properties and potential applications. For instance, the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory . Therefore, more research could be conducted to understand the effects of ortho substituents, which are much more complex .

properties

IUPAC Name

2-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBJAHPVWKIPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482176
Record name 2-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)benzoic acid

CAS RN

88550-19-0
Record name 2-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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